molecular formula C39H48N5O7P B12955291 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite

2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite

Cat. No.: B12955291
M. Wt: 729.8 g/mol
InChI Key: CNYGTXMHDPEDHG-SGXIJWRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is a complex organic compound often used in the field of organic synthesis and biochemistry. This compound is notable for its role in the synthesis of nucleotides and oligonucleotides, which are essential components in various biological and medical research applications.

Preparation Methods

The synthesis of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves several steps. The starting materials typically include protected nucleosides, which undergo a series of chemical reactions to introduce the cyanoethyl and diisopropylphosphoramidite groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is widely used in scientific research, particularly in the synthesis of nucleotides and oligonucleotides. These molecules are crucial for various applications in chemistry, biology, and medicine, including:

    DNA and RNA synthesis: The compound is used to synthesize oligonucleotides, which are short DNA or RNA molecules used in genetic research and diagnostics.

    Drug development: It plays a role in the development of nucleotide-based drugs, which can target specific genetic sequences.

    Biotechnology: The compound is used in various biotechnological applications, such as gene editing and molecular diagnostics.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves its ability to act as a building block in the synthesis of nucleotides and oligonucleotides. The compound interacts with various enzymes and molecular targets involved in nucleotide synthesis, facilitating the formation of the desired DNA or RNA sequences. The specific pathways and molecular targets depend on the particular application and the type of nucleotide being synthesized.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite offers unique advantages in terms of its stability and reactivity. Similar compounds include:

  • 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)phenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
  • 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)dimethylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite These compounds share similar structures but differ in the substituents attached to the core molecule, which can affect their reactivity and suitability for specific applications.

Properties

Molecular Formula

C39H48N5O7P

Molecular Weight

729.8 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-methoxy-2-[[[(4-methoxyphenyl)-diphenylmethyl]amino]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H48N5O7P/c1-27(2)44(28(3)4)52(49-25-13-23-40)51-35-33(50-37(36(35)48-6)43-24-22-34(45)42-38(43)46)26-41-39(29-14-9-7-10-15-29,30-16-11-8-12-17-30)31-18-20-32(47-5)21-19-31/h7-12,14-22,24,27-28,33,35-37,41H,13,25-26H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,52?/m1/s1

InChI Key

CNYGTXMHDPEDHG-SGXIJWRWSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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